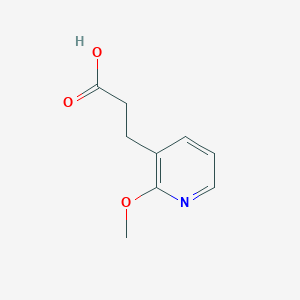
3-(2-Methoxy-3-pyridinyl)propanoic acid
Übersicht
Beschreibung
3-(2-Methoxy-3-pyridinyl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its synonyms 944998-13-4;3-(2-methoxypyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be represented by the InChI code: 1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrocinnamaldehyde Derivatives
3-(2-Methoxy-3-pyridinyl)propanoic acid: can be utilized in the synthesis of hydrocinnamaldehyde derivatives. These compounds are valuable in the perfume industry and for the synthesis of natural products, chemosensors, and chiral tetrahydroquinolines .
Coordination Polymers
This compound serves as a ligand in the formation of coordination polymers. It can react with metal salts like AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol to form new coordination polymers, which have potential applications in catalysis and materials science .
Chelation of Rare-Earth Ions
The acid can act as a bidentate chelating agent for rare-earth ions such as Eu3+ and Tb3+. This chelation is significant for fluorescence enhancement in sol-gels, which is crucial for developing advanced photonic materials .
Pharmaceutical Intermediates
It may be used in the preparation of pharmaceutical intermediates, such as Dabigatran etexilate derivatives. These derivatives are important for creating anticoagulant medications .
Organic Synthesis
The compound is involved in organic synthesis methodologies, particularly in the ethylenation of aldehydes to produce propanal, propanol, and propanoic acid derivatives. These processes are fundamental in creating a variety of synthetic organic compounds .
Wirkmechanismus
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets by forming hydrogen bonds or other types of chemical interactions .
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the amount of the compound that is able to reach its target and exert a therapeutic effect.
Action Environment
The action, efficacy, and stability of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature. For example, extreme pH values could affect the compound’s structure and therefore its ability to interact with its targets .
Eigenschaften
IUPAC Name |
3-(2-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTIRVTVGMLEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-3-pyridinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




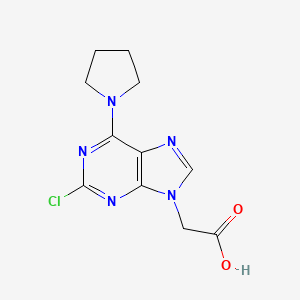
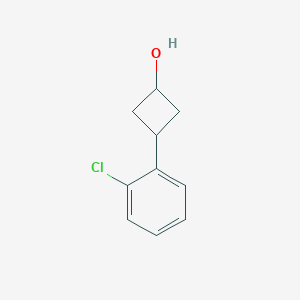

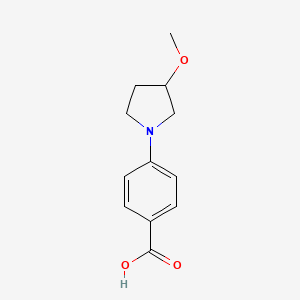

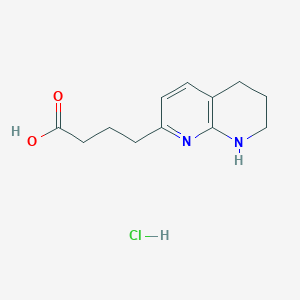
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

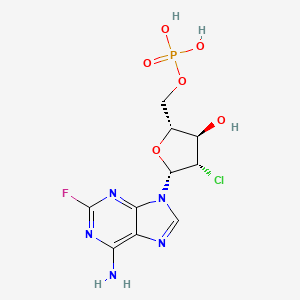
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

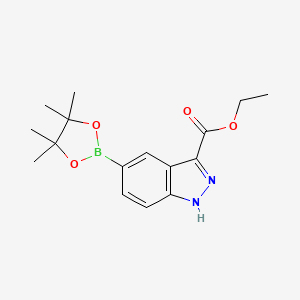
![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)